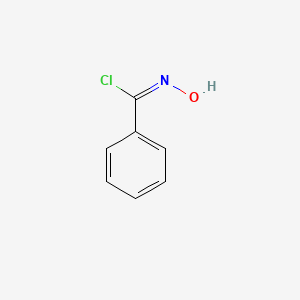
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-phenoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-phenoxyethyl)urea is a useful research compound. Its molecular formula is C18H22N2O3S and its molecular weight is 346.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Urea Synthesis : The compound is involved in chemical syntheses, particularly in the formation of ureas. A study by Thalluri et al. (2014) demonstrates the synthesis of ureas using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement. This method is noted for good yields and compatibility with various protecting groups.
Hydroxylation Studies : Research on hydroxylation, a process of introducing hydroxyl groups into organic compounds, often involves similar chemical structures. For example, Bakke and Scheline (1970) studied the hydroxylation of aromatic hydrocarbons, which is relevant to understanding the chemical behavior of compounds like 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-phenoxyethyl)urea (Bakke & Scheline, 1970).
Reactions with Methylolphenols : Tomita and Hse (1992) explored the reactions of urea with methylolphenols, which could be related to the behavior of similar compounds in acidic conditions. This research contributes to understanding the cocondensation processes involving ureas and phenols (Tomita & Hse, 1992).
Structure-Activity Relationships : The study of structure-activity relationships in similar compounds, such as trisubstituted phenyl urea derivatives, provides insights into the pharmacological potential of such molecules. Fotsch et al. (2001) researched neuropeptide Y5 receptor antagonists, highlighting the importance of molecular structure in biological activity (Fotsch et al., 2001).
Antimicrobial Properties : Research by Limban et al. (2011) into new acylthiourea derivatives, including urea compounds, demonstrates the potential antimicrobial applications of these substances. Their study shows activity against various bacterial and fungal strains, which is crucial for developing new antimicrobial agents (Limban et al., 2011).
Polymer Synthesis : Ubaghs et al. (2004) investigated the synthesis of polyurethanes with pendant hydroxyl groups from compounds like phenoxycarbonyloxymethyl ethylene carbonate, indicating the role of urea derivatives in polymer science. These polymers have unique properties due to their primary and secondary hydroxyl groups (Ubaghs et al., 2004).
Gel Formation : Lloyd and Steed (2011) explored the formation of hydrogels using urea derivatives. Their study shows that the morphology and rheology of these gels can be tuned by varying the anions, which is significant for developing new materials with specific physical properties (Lloyd & Steed, 2011).
Properties
IUPAC Name |
1-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-24-16-9-7-14(8-10-16)17(21)13-20-18(22)19-11-12-23-15-5-3-2-4-6-15/h2-10,17,21H,11-13H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPZCJKNKNSARA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)NCCOC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
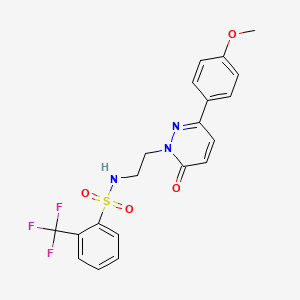
sulfamoyl}benzoic acid](/img/structure/B2562026.png)
![4-butyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide](/img/structure/B2562027.png)
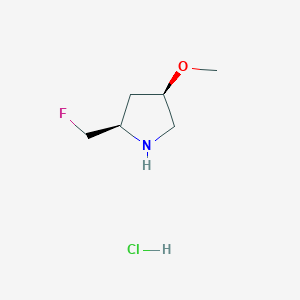
![5-chloro-N-{[2-(cyclopentyloxy)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2562029.png)
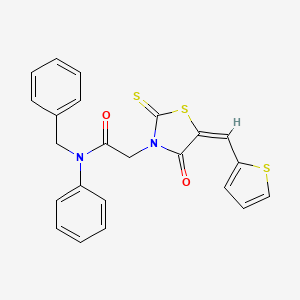
![4-methoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2562034.png)
![4-[7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine](/img/structure/B2562036.png)
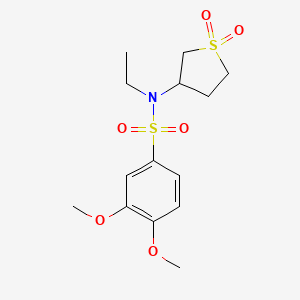



![(2R)-2-[3-(Difluoromethyl)phenyl]propan-1-amine](/img/structure/B2562043.png)
